molecular formula C16H21NO5 B613282 (2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid CAS No. 209127-97-9

(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid

Cat. No.: B613282
CAS No.: 209127-97-9
M. Wt: 307.35
InChI Key: REOCNKZXONOGGX-ABLWVSNPSA-N
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Description

(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid is a chiral compound with significant importance in various scientific fields. This compound features a complex structure with a carboxylic acid group, an amide linkage, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and phenylalanine derivatives.

    Amide Bond Formation: The key step involves forming the amide bond between the carboxylic acid group of one molecule and the amino group of another. This is usually achieved through coupling reactions using reagents like carbodiimides (e.g., DCC) or peptide coupling agents (e.g., HATU).

    Chiral Resolution: The chiral center at the 2-position is resolved using chiral catalysts or by employing chiral starting materials to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the coupling reactions and purification steps, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amide linkage can undergo nucleophilic substitution reactions, leading to the formation of different amide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in studying enzyme-substrate interactions and protein folding.

    Medicine: It serves as a precursor for developing pharmaceuticals, particularly in designing drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid is unique due to its specific chiral center and the presence of both carboxylic acid and amide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2S)-2-[(2-carboxy-3-phenylpropanoyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-10(2)8-13(16(21)22)17-14(18)12(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/t12?,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOCNKZXONOGGX-ABLWVSNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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